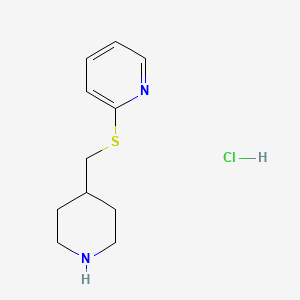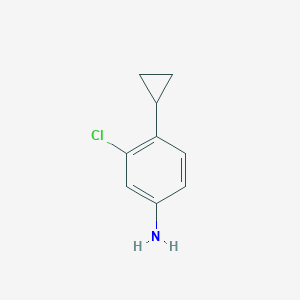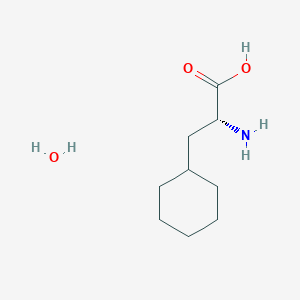
3-环己基-D-丙氨酸水合物
描述
3-Cyclohexyl-D-alanine hydrate is a non-proteinogenic amino acid . It appears as a white to almost white powder or crystal . It is used in several research studies .
Molecular Structure Analysis
. The molecular weight of the anhydrous form is 171.24 .Physical and Chemical Properties Analysis
3-Cyclohexyl-D-alanine hydrate is a solid at 20°C . The specific rotation is between -11.0 to -13.0 degrees (C=1, 1mol/L HCl) .
科学研究应用
抑制细菌生长
- 3-环己烯-1-dl-丙氨酸(3-环己基-D-丙氨酸水合物的类似物)已被发现可以抑制乳酸链球菌 8086的生长,其抑制特性与环己烯环的结构有关 (Edelson, Skinner, Ravel, & Shive, 1959).
在天然气水合物抑制中的潜力
- 3-环己基-D-丙氨酸水合物等氨基酸显示出作为热力学水合物抑制剂 (THI) 抑制天然气水合物形成的希望,这在 CO2 封存过程中至关重要。这可以最大程度地减少环境破坏,并有助于在分子水平上理解抑制机制 (Sa et al., 2011).
在分子设计中的应用
- 环己基-D-丙氨酸及其类似物已被用于合成大环化合物和其他复杂分子。这些化合物在理解分子相互作用和构象方面具有重要意义 (Brandmeier & Feigel, 1989).
水合动力学研究
- 丙氨酸分子的水合结构,包括类似物如 3-环己基-D-丙氨酸,已被广泛研究以理解水溶液中的分子相互作用。此类研究提供了对生物系统和溶液化学中分子行为的见解 (Kameda et al., 2003).
生物有机体中的界面表征
- 3-环己基-D-丙氨酸等生物有机分子与无机物之间的界面在生物模拟和医学应用等不同领域至关重要。固态核磁共振方法已用于研究此类相互作用,为表面结合分子的结构和动力学状态提供了有价值的见解 (Shir et al., 2010).
腐蚀抑制研究
- 一些氨基酸,包括丙氨酸及其衍生物,已被评估为金属的安全缓蚀剂。这项研究在腐蚀构成重大挑战的工业应用中至关重要 (Amin, Khaled, Mohsen, & Arida, 2010).
安全和危害
作用机制
Target of Action
It is known to be used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.
Mode of Action
It is an amino acid analog, which suggests that it may interact with its targets in a manner similar to other amino acids . For instance, it may bind to enzymes or other proteins, potentially altering their function or activity .
Biochemical Pathways
Given its role in peptide synthesis , it may influence the formation of peptides and proteins, which are involved in numerous biochemical pathways.
Pharmacokinetics
As an amino acid analog, it may share similar pharmacokinetic properties with other amino acids .
Result of Action
Given its role in peptide synthesis , it may influence the structure and function of peptides and proteins within the cell.
Action Environment
Like other amino acids, its stability and efficacy may be influenced by factors such as ph, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
3-Cyclohexyl-D-alanine hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes involved in amino acid metabolism. The cyclohexyl group in 3-Cyclohexyl-D-alanine hydrate provides steric hindrance, which can affect the binding affinity and specificity of enzymes. This compound is also known to interact with transport proteins, influencing the transport of amino acids across cell membranes .
Cellular Effects
3-Cyclohexyl-D-alanine hydrate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Cyclohexyl-D-alanine hydrate can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in amino acid metabolism and transport, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Cyclohexyl-D-alanine hydrate involves its interactions with biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, the cyclohexyl group can fit into hydrophobic pockets of enzymes, affecting their catalytic activity. Additionally, 3-Cyclohexyl-D-alanine hydrate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclohexyl-D-alanine hydrate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyclohexyl-D-alanine hydrate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-Cyclohexyl-D-alanine hydrate can result in adaptive changes in cellular function, such as alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-Cyclohexyl-D-alanine hydrate vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, high doses of 3-Cyclohexyl-D-alanine hydrate can lead to the inhibition of essential enzymes, resulting in metabolic imbalances and cellular toxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .
Metabolic Pathways
3-Cyclohexyl-D-alanine hydrate is involved in various metabolic pathways, including amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways. The presence of the cyclohexyl group can affect the binding affinity and catalytic activity of these enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, 3-Cyclohexyl-D-alanine hydrate can interact with cofactors such as pyridoxal phosphate, further modulating its metabolic effects .
Transport and Distribution
The transport and distribution of 3-Cyclohexyl-D-alanine hydrate within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cell membranes, influencing its localization and accumulation. For instance, amino acid transporters can recognize and transport 3-Cyclohexyl-D-alanine hydrate, affecting its intracellular concentration. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 3-Cyclohexyl-D-alanine hydrate is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function. For example, 3-Cyclohexyl-D-alanine hydrate can be localized to the mitochondria, where it influences mitochondrial metabolism and energy production. Additionally, post-translational modifications such as phosphorylation can affect the localization and activity of 3-Cyclohexyl-D-alanine hydrate, further modulating its cellular effects .
属性
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQIWAIDCEDEF-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213178-94-0 | |
| Record name | Cyclohexanepropanoic acid, α-amino-, hydrate (1:?), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213178-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




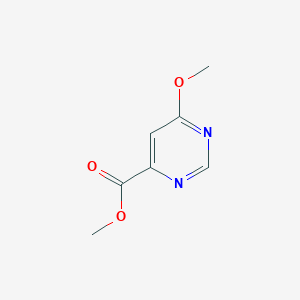
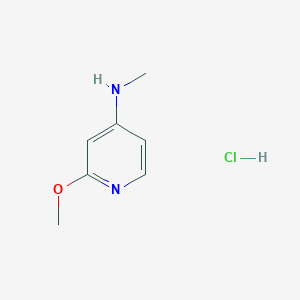
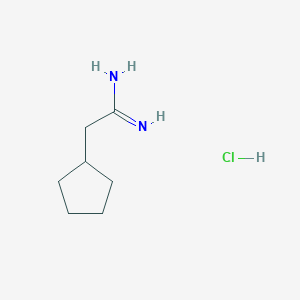
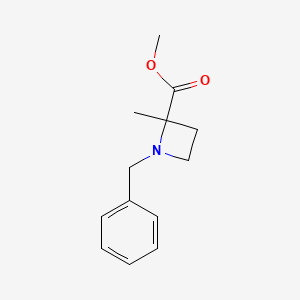
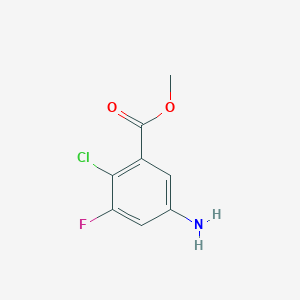

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)
![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)
